2,2-Dimethyloxolan-3-amine
Overview
Description
2,2-Dimethyloxolan-3-amine is an organic compound with the molecular formula C6H13NO It is a derivative of oxolane, featuring a dimethyl substitution at the second carbon and an amine group at the third carbon
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethyloxolan-3-amine typically involves the reaction of 2,2-dimethyloxirane with ammonia or an amine under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the opening of the oxirane ring and subsequent formation of the amine group.
Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yield. The process generally includes steps such as purification and distillation to obtain the desired product with high purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.
Reduction: The compound can be reduced to form various reduced amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products:
Oxidation: Oxidized derivatives such as nitroso or nitro compounds.
Reduction: Reduced amine derivatives.
Substitution: Various substituted oxolane derivatives.
Scientific Research Applications
2,2-Dimethyloxolan-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a ligand in enzyme studies.
Medicine: Explored for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of polymers and other materials.
Mechanism of Action
The mechanism of action of 2,2-Dimethyloxolan-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions with these targets, influencing their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
- 2,2-Dimethyltetrahydrofuran-3-amine
- 3-Amino-2,2-dimethyltetrahydrofuran
- 2,2-Dimethyl-3-aminotetrahydrofuran
Comparison: 2,2-Dimethyloxolan-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and interaction profiles, making it suitable for specific applications where other compounds may not be as effective.
Properties
IUPAC Name |
2,2-dimethyloxolan-3-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-6(2)5(7)3-4-8-6/h5H,3-4,7H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFBKKJZMUHQYIN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CCO1)N)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1350514-80-5 | |
Record name | 2,2-dimethyloxolan-3-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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